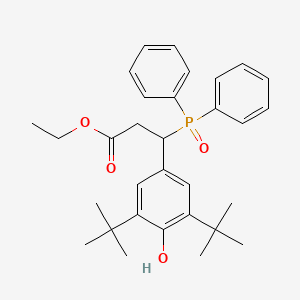
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic group, a phosphoryl group, and a propanoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the phenolic intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the phenolic intermediate.
Phosphorylation: The phenolic intermediate is then reacted with diphenylphosphoryl chloride under basic conditions to introduce the diphenylphosphoryl group.
Esterification: The final step involves the esterification of the phosphorylated intermediate with ethyl bromoacetate in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the phosphoryl group may produce phosphine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antioxidant properties may be explored for protecting biological systems from oxidative stress.
Industry: It may be used as an additive in materials to enhance stability and longevity.
Mechanism of Action
The mechanism by which Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate exerts its effects is likely related to its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the phosphoryl group may interact with various molecular targets to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar phenolic structure.
Triphenylphosphine oxide (TPPO): A compound with a similar phosphoryl group.
Uniqueness
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(diphenylphosphoryl)propanoate is unique due to the combination of its phenolic and phosphoryl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C31H39O4P |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)-3-diphenylphosphorylpropanoate |
InChI |
InChI=1S/C31H39O4P/c1-8-35-28(32)21-27(22-19-25(30(2,3)4)29(33)26(20-22)31(5,6)7)36(34,23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-20,27,33H,8,21H2,1-7H3 |
InChI Key |
VUYPTFOSYMRDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















